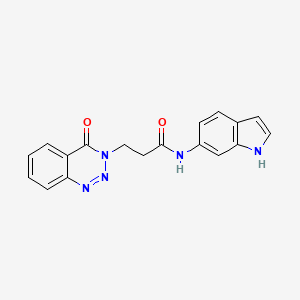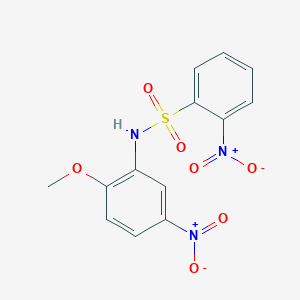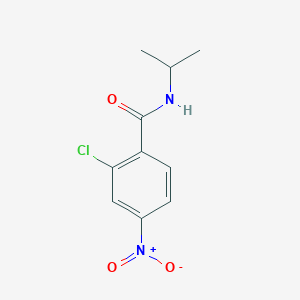![molecular formula C22H18N4O3 B11030194 1-(furan-2-ylmethyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11030194.png)
1-(furan-2-ylmethyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is a mouthful, but its structure holds promise. Let’s break it down:
Name: 1-(furan-2-ylmethyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
Structure: It combines a benzimidazole core with a furan ring and a tetrahydropyrimidine moiety.
The benzimidazole ring system has a rich history in medicinal chemistry. Initially recognized as a component of vitamin B12, it later became a focal point for anthelmintic drug development. The compound’s potential lies in its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .
Preparation Methods
The synthetic pathway to benzimidazoles typically involves two steps:
Construction of the benzene ring-containing 1–2 diamino groups: This step often uses o-phenylenediamine.
Ring closure to form the imidazole ring: This can be the final step or followed by further derivatization.
Commercially, benzimidazole is available, but it can be synthesized by condensing o-phenylenediamine with formic acid, trimethyl orthoformate, or carbondisulfide. Other methods involve reactions with aromatic or aliphatic aldehydes or cyanogen bromide .
Chemical Reactions Analysis
The compound likely undergoes various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups. Major products formed from these reactions would vary based on the reaction type.
Scientific Research Applications
Let’s explore its applications:
Chemistry: As a scaffold, it could serve as a starting point for novel drug design.
Biology: Investigate its interactions with biological targets.
Medicine: Assess its potential as an anticancer or antiviral agent.
Industry: Consider its use in materials science or catalysis.
Mechanism of Action
Understanding how this compound exerts its effects involves identifying molecular targets and pathways. Unfortunately, specific details about this compound’s mechanism remain elusive.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, we can explore related benzimidazoles or heterocyclic derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-2-oxo-N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c27-20-13-19(21(28)23-15-7-2-1-3-8-15)26-18-11-5-4-10-17(18)24-22(26)25(20)14-16-9-6-12-29-16/h1-12,19H,13-14H2,(H,23,28) |
InChI Key |
ZJPWLTKBOGEECD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2N(C1=O)CC4=CC=CO4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(3,5-dimethoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030114.png)

![(2E)-3-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B11030124.png)
![N-(2-methyl-5-nitrophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11030129.png)

![ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030155.png)
![7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11030156.png)
![4-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B11030159.png)

![7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11030164.png)
![N-(2-methylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11030168.png)
![12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11030176.png)
![4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate](/img/structure/B11030181.png)
![Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11030196.png)
